molecular formula C10H13BrClNO B1656222 Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride CAS No. 51627-99-7

Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride

Cat. No.: B1656222
CAS No.: 51627-99-7
M. Wt: 278.57
InChI Key: YKSNXCIUGUFRHE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride is a halogenated organic compound featuring a para-bromophenyl substituent attached to an ethanecarboximidate backbone, with an ethyl ester group and a hydrochloride salt.

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)ethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-2-13-10(12)7-8-3-5-9(11)6-4-8;/h3-6,12H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSNXCIUGUFRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51627-99-7
Record name Benzeneethanimidic acid, 4-bromo-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51627-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride typically involves the reaction of 4-bromobenzyl cyanide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium for certain transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives .

Scientific Research Applications

Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidate group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural and Molecular Properties

The primary structural variation among ethyl ethanecarboximidate hydrochlorides lies in the substituent on the phenyl ring. Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position/Type Key References
Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride - C₁₀H₁₁BrClNO ~276.35* 4-bromo Inferred
Ethyl 2-(2,4-dichlorophenyl)ethanecarboximidate hydrochloride 5922-21-4 C₁₀H₁₂Cl₃NO 268.56 2,4-dichloro
Ethyl 2-(3-chlorophenyl)ethanecarboximidate hydrochloride 103754-13-8 C₁₀H₁₁Cl₂NO·HCl 268.56 3-chloro
Ethyl 2-(4-chlorophenyl)ethanecarboximidate hydrochloride 142682-69-7 C₁₀H₁₁Cl₂NO·HCl 268.56 4-chloro
Ethyl 2-(naphthalen-1-yl)ethanecarboximidate hydrochloride 43002-67-1 C₁₄H₁₆ClNO 249.74 Naphthalen-1-yl

*Calculated based on analogous structures.

  • Molecular Weight : The bromo derivative has a higher molecular weight (~276.35 g/mol) compared to chloro analogues (e.g., 268.56 g/mol for dichloro derivatives) due to bromine’s larger atomic mass .
  • Substituent Effects: Electron-Withdrawing Halogens: Chloro and bromo groups reduce electron density on the phenyl ring, stabilizing the imidate group. Computational tools like SHELX are widely used for crystallographic refinement of such compounds .

Biological Activity

Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C10H12BrClN2O2
  • Molecular Weight : 293.57 g/mol
  • CAS Number : 20201-26-7

Research indicates that compounds similar to this compound may interact with various biological targets, including:

  • GABA(A) Receptors : Some studies suggest that related compounds act as positive modulators of GABA(A) receptors, enhancing GABA binding and receptor function. This mechanism is crucial for their anesthetic and sedative effects .
  • Anti-apoptotic Proteins : Structure-activity relationship studies have shown that certain derivatives can bind to anti-apoptotic proteins like Bcl-2, potentially leading to increased cytotoxicity in cancer cells. This suggests a role in cancer therapy by overcoming resistance mechanisms .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Cytotoxicity : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential use as anticancer agents.
  • Neuroactivity : The interaction with GABA(A) receptors indicates possible applications in treating neurological disorders or as anesthetics.

Case Studies and Research Findings

  • Study on GABA Modulation :
    • A study highlighted that related compounds enhance GABA receptor activity significantly more than traditional anesthetics like etomidate and propofol. This suggests a strong potential for use in anesthesia and sedation protocols .
  • Cytotoxicity Against Cancer Cells :
    • Research on derivatives showed a correlation between binding affinity to Bcl-2 proteins and cytotoxic effects in Jurkat cells, indicating that these compounds might sensitize resistant cancer cells to chemotherapy .
  • Structure-Activity Relationship (SAR) :
    • SAR studies revealed that modifications at specific positions on the phenyl ring could enhance binding to target proteins and increase biological activity, providing a pathway for the design of more effective derivatives .

Data Table: Biological Activity Summary

PropertyObservation
GABA(A) Receptor ModulationPositive modulator, enhances GABA binding
CytotoxicityEffective against various cancer cell lines
Binding AffinityCorrelates with anti-apoptotic protein interaction
Structure-Activity RelationshipModifications can enhance efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride
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Ethyl 2-(4-bromophenyl)ethanecarboximidate hydrochloride

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